molecular formula C8H11FN2OS B2991639 N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine CAS No. 2200610-75-7

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B2991639
CAS No.: 2200610-75-7
M. Wt: 202.25
InChI Key: WUXJKULOSNYUDL-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine is a synthetic organic compound that features a unique combination of a thiazole ring and a fluorinated oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorinated Oxolane Moiety: The fluorinated oxolane moiety can be introduced via nucleophilic substitution reactions using appropriate fluorinated precursors.

    Coupling of the Two Moieties: The final step involves coupling the thiazole ring with the fluorinated oxolane moiety using suitable coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the oxolane moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and oxolane moieties.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The fluorinated oxolane moiety and the thiazole ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine: Unique due to the combination of fluorinated oxolane and thiazole moieties.

    4-fluoro-N,3-dimethyl-N-(oxolan-3-yl)benzamide: Contains a benzamide moiety instead of a thiazole ring.

    Compounds with METTL3 Modulators: Feature different heterocyclic structures and functional groups.

Uniqueness

This compound is unique due to its specific combination of a fluorinated oxolane moiety and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2OS/c1-11(8-10-2-3-13-8)7-5-12-4-6(7)9/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXJKULOSNYUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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